molecular formula C20H14ClN B14911502 8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride

8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride

Katalognummer: B14911502
Molekulargewicht: 303.8 g/mol
InChI-Schlüssel: LCTVXALGAPVRJQ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride is a polycyclic aromatic compound with a complex structure that includes fused isoquinoline and phenanthridine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride typically involves a 1,3-dipolar cycloaddition reaction. For instance, a reaction between 2-(tert-butyl)-8H-isoquinolino[4,3,2-de]phenanthridin-9-ium chloride and NiII norcorrole in the presence of a base can produce chiral derivatives of the polycyclic system . The reaction conditions often require a base to facilitate the cycloaddition process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride involves its ability to participate in cycloaddition and dehydrogenation reactions. These reactions allow it to form complex polycyclic structures that can interact with various molecular targets. The exact pathways and molecular targets depend on the specific application and the nature of the derivatives formed .

Eigenschaften

Molekularformel

C20H14ClN

Molekulargewicht

303.8 g/mol

IUPAC-Name

1-azoniapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-1,3,5,7,9(21),10,12,14,16,18-decaene;chloride

InChI

InChI=1S/C20H14N.ClH/c1-3-8-16-14(6-1)12-21-13-15-7-2-4-9-17(15)19-11-5-10-18(16)20(19)21;/h1-12H,13H2;1H/q+1;/p-1

InChI-Schlüssel

LCTVXALGAPVRJQ-UHFFFAOYSA-M

Kanonische SMILES

C1C2=CC=CC=C2C3=CC=CC4=C3[N+]1=CC5=CC=CC=C45.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.